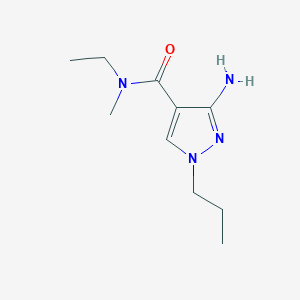
3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds that exhibit tautomerism, influencing their reactivity and biological activities .
Preparation Methods
The synthesis of 3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide can be achieved through several routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like ruthenium.
Substitution: The compound can undergo substitution reactions with aryl halides in the presence of copper powder and ligands like L-(-)-Quebrachitol.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, copper powder, and various ligands. The major products formed from these reactions are substituted pyrazoles and pyrazoline derivatives.
Scientific Research Applications
3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies . The compound’s effects are mediated through its binding to these molecular targets, influencing various cellular pathways.
Comparison with Similar Compounds
3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
3-Amino-4-carbethoxypyrazole: This compound has similar structural features but differs in its ester functional group.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another similar compound with variations in the amino and carboxamide positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-N-ethyl-N-methyl-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-6-14-7-8(9(11)12-14)10(15)13(3)5-2/h7H,4-6H2,1-3H3,(H2,11,12) |
InChI Key |
HAIABOHWRMEDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















